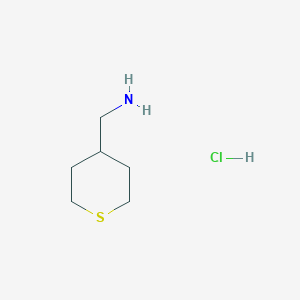

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is an organosulfur compound with the molecular formula C6H14ClNS. It is a heterocyclic amine that contains a thiopyran ring, which is a six-membered ring with one sulfur atom. This compound is often used as a building block in the synthesis of more complex molecules with potential biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride typically involves the reduction of tetrahydro-2H-thiopyran-4-carbonitrile. The process includes the following steps :

Reduction: Tetrahydro-2H-thiopyran-4-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0-30°C.

Hydrolysis: The reaction mixture is then hydrolyzed with sodium sulfate decahydrate (Glauber’s salt) in THF at 0-30°C.

Acidification: The resulting solution is acidified with hydrogen chloride in ethyl acetate at 15-30°C for 2 hours to yield this compound as a brown solid with a yield of 73%.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives of the amine.

Applications De Recherche Scientifique

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticonvulsant activity and potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In the case of its anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrothiopyran-4-ylmethylamine: A similar compound with a thiopyran ring but without the hydrochloride salt.

4-Aminomethyltetrahydropyran: A related compound with an oxygen atom in the ring instead of sulfur.

Uniqueness

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can participate in unique interactions and reactions, making the compound valuable in various research and industrial applications .

Activité Biologique

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNS

- Molecular Weight : Approximately 167.70 g/mol

- Structural Features : The compound features a tetrahydrothiopyran ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission.

- Enzymatic Interactions : Research indicates that this compound may inhibit certain enzymatic processes, potentially affecting metabolic pathways in microorganisms and mammalian systems.

- Neurotransmitter Modulation : It has been suggested that the compound could modulate neurotransmitter release or receptor activity in the central nervous system, which may be beneficial in treating neurological disorders such as schizophrenia.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The compound interferes with microbial metabolic pathways, leading to inhibited growth:

- Activity Against Bacteria : The compound has demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Preclinical studies suggest that it may provide protective effects against seizure activity:

- Mechanism : It is believed to act by stabilizing neuronal membranes and modulating neurotransmitter systems, thereby reducing excitability.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study evaluated the efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) effective against several gram-positive and gram-negative bacteria .

- Anticonvulsant Evaluation : In animal models, the compound showed a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.

- Neuropharmacological Investigations : Further studies have explored the binding affinity of this compound to various neurotransmitter receptors, revealing promising results for drug development aimed at psychiatric disorders .

Propriétés

IUPAC Name |

thian-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBXEFIPXBLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640349 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-21-1 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.